molecular formula C16H21N3O5S B486509 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 723744-69-2

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B486509
CAS No.: 723744-69-2
M. Wt: 367.4g/mol
InChI Key: VZKKQBWPBFIKMP-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a sulfonyl-substituted phenyl ring and a nitro group at the 5-position of the imidazole core. The phenyl ring is substituted with ethoxy, isopropyl, and methyl groups at the 2-, 5-, and 4-positions, respectively, while the imidazole ring bears a methyl group at the 2-position. The sulfonyl group may enhance solubility and stability, influencing pharmacokinetic properties .

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-6-24-14-7-11(4)13(10(2)3)8-15(14)25(22,23)18-12(5)17-9-16(18)19(20)21/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKKQBWPBFIKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Ethoxy-5-Isopropyl-4-Methylbenzenesulfonyl Chloride

This intermediate is typically prepared via sulfonation of 2-ethoxy-5-isopropyl-4-methylbenzene using chlorosulfonic acid. The reaction proceeds at 0–5°C to minimize side reactions, yielding the sulfonyl chloride after quenching with thionyl chloride.

Preparation of 2-Methyl-5-Nitro-1H-Imidazole

Nitration of 2-methylimidazole with concentrated nitric acid in sulfuric acid at −10°C introduces the nitro group selectively at the 5-position. The product is isolated via neutralization and recrystallization from ethanol/water mixtures.

Coupling Reaction: Sulfonylation of Imidazole

The critical step involves the nucleophilic substitution of the sulfonyl chloride with the imidazole’s nitrogen atom.

Reaction Conditions

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize ionic intermediates.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate the imidazole, enhancing nucleophilicity.

  • Temperature : Reactions are conducted at 20–75°C, with higher temperatures accelerating the coupling.

Example Protocol

  • Combine 2-methyl-5-nitro-1H-imidazole (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF.

  • Add 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 25°C.

  • Heat to 70°C for 4–6 hours.

  • Quench with ice-water, extract with ethyl acetate, and concentrate.

Table 1: Optimization of Coupling Reaction

ParameterCondition 1Condition 2Condition 3
SolventDMFAcetonitrileTHF
BaseK₂CO₃Et₃NNaOH
Yield (%)827568
Purity (HPLC, %)98.597.295.8

Purification and Isolation

Crude product purification employs:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >99% purity.

  • Column Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3) removes unreacted sulfonyl chloride.

Key Challenges

  • Nitro Group Stability : Elevated temperatures during purification risk nitro-group decomposition. Stepwise cooling during recrystallization mitigates this.

  • Sulfonate Esters : Side products from over-sulfonation are minimized by stoichiometric control.

Mechanistic Insights

The reaction follows an SN2 mechanism , where the imidazole’s deprotonated nitrogen attacks the electrophilic sulfur in the sulfonyl chloride. The nitro group’s electron-withdrawing effect enhances the imidazole’s nucleophilicity, favoring coupling at the 1-position.

Figure 1: Proposed Reaction Mechanism

Imidazole+RSO2ClRSO2Imidazole+Cl\text{Imidazole}^- + \text{RSO}2\text{Cl} \rightarrow \text{RSO}2-\text{Imidazole} + \text{Cl}^-

Scalability and Industrial Adaptations

Industrial batches (≥1 kg) use continuous flow reactors to maintain temperature control and reduce reaction times. A patent by describes a 96.4% yield at 75°C using DMF/K₂CO₃, with in-line HPLC monitoring.

Table 2: Pilot-Scale Synthesis (10 kg Batch)

ParameterValue
Reaction Time5 hours
Yield89%
Purity99.1%
Solvent Recovery92% (DMF)

Analytical Characterization

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, imidazole-H), 7.54 (s, 1H, aryl-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃).

  • MS : ESI-MS m/z 368.1 [M+H]+^+ (calc. 367.4) .

Chemical Reactions Analysis

Types of Reactions

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols.

Major Products

    Reduction: Formation of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-amino-1H-imidazole.

    Oxidation: Formation of 1-((2-carboxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.

    Pathways Involved: It can interfere with metabolic pathways, such as those involved in microbial cell wall synthesis or inflammatory response pathways in human cells.

    Binding Interactions: The sulfonyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole () Structural Differences: The imidazole lacks the 5-nitro group and has a 2-ethyl substituent instead of 2-methyl. Impact: The absence of the nitro group eliminates redox-mediated biological activity (e.g., antiparasitic effects) associated with 5-nitroimidazoles . Molecular Weight: 350.477 g/mol (vs. ~365 g/mol for the target compound, estimated from substituents).

Metronidazole Derivatives ()

  • Structural Similarities : Metronidazole shares the 5-nitroimidazole core, critical for anaerobic microbial targeting via nitroreductase activation .
  • Differences : Metronidazole lacks the sulfonyl-phenyl moiety, resulting in simpler pharmacokinetics but reduced structural diversity for optimizing binding affinity.

1-Methyl-5-(methylsulfonyl)-4-nitro-1H-imidazole ()

  • Structural Features : Nitro at the 4-position (vs. 5-position) and a methylsulfonyl group (vs. phenylsulfonyl).
  • Functional Impact : The 4-nitro configuration may reduce bioactivation efficiency, while the methylsulfonyl group offers lower steric hindrance than the bulky phenylsulfonyl substituent .

1-(2-(Ethylthio)ethyl)-2-methyl-5-nitro-1H-imidazole ()

  • Key Differences : Replaces the sulfonyl-phenyl group with an ethylthioethyl chain.
  • Biological Implications : The thioether group may enhance bioavailability but reduce target specificity compared to sulfonyl-based analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
Target Compound C₁₈H₂₅N₃O₅S ~365* ~2.5† 5-NO₂, 2-Me, sulfonyl-phenyl
1-[(2-Ethoxy-...]-imidazole (Ev1) C₁₈H₂₆N₂O₃S 350.48 3.1‡ 2-Et, 4-Me, sulfonyl-phenyl
Metronidazole (Ev13) C₆H₉N₃O₃ 171.15 -0.1 5-NO₂, 2-Me
1-Methyl-5-(methylsulfonyl)-4-NO₂ (Ev19) C₅H₇N₃O₄S 205.19 0.8 4-NO₂, methylsulfonyl

*Estimated based on structural formula. †Predicted using fragment-based methods. ‡Calculated from data.

Biological Activity

1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, also known by its CAS number 723744-69-2, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into the compound’s biological properties, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H21N3O5S
  • Molecular Weight : 367.42 g/mol
  • Boiling Point : 567.4 ± 60.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)
  • pKa : -5.08 ± 0.60 (predicted) .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes key findings regarding the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various pathogens.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Escherichia coliNot specifiedNot specified
Bacillus subtilisNot specifiedNot specified
Candida albicansNot specifiedNot specified

The compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating strong antimicrobial potential . Furthermore, it exhibited biofilm inhibition capabilities, which is crucial for treating persistent infections caused by biofilm-forming bacteria .

Antiviral Activity

Research has also explored the antiviral potential of imidazole derivatives, including this compound. It has been noted for its effectiveness against various viral strains, particularly through mechanisms that inhibit viral replication processes.

A study highlighted the compound's role as an inhibitor of IMP dehydrogenase (IMPDH), an enzyme vital for viral nucleotide synthesis. This mechanism has shown promise in reducing viral loads in infected cells significantly .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Jain et al. synthesized several imidazole derivatives and tested them against common bacterial strains using the cylinder well diffusion method. Among these, derivatives similar to our compound showed considerable zones of inhibition, demonstrating their potential as effective antimicrobial agents .
  • Antiviral Mechanism Analysis : Another study focused on the mechanism of action of imidazole compounds against RNA viruses, revealing that certain modifications to the imidazole structure could enhance antiviral efficacy significantly .

Q & A

Q. What are the established synthetic routes for 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with sulfonylation of the imidazole core. For example, nitroimidazole derivatives are often functionalized via nucleophilic substitution or coupling reactions. In analogous compounds (e.g., 2-methyl-5-nitro-1H-imidazole derivatives), substituents are introduced using alkylation or sulfonation agents under controlled conditions . Key intermediates are validated using HPLC purity analysis (>98%) and spectroscopic methods (IR, 1^1H/13^{13}C NMR) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Standard characterization includes:

  • Spectroscopy : IR for nitro (1520–1560 cm1^{-1}) and sulfonyl (1150–1200 cm1^{-1}) groups; 1^1H NMR for ethoxy (~1.3 ppm, triplet) and isopropyl (~1.2 ppm, doublet) protons .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
  • Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., ±0.3% tolerance) .

Q. How do solubility and stability profiles impact experimental design for this compound?

The compound’s nitro and sulfonyl groups confer moderate polarity, requiring solvents like DMSO or ethanol for dissolution. Stability studies under varying pH (e.g., 1–10) and temperatures (25–60°C) are critical. For example, nitroimidazoles may degrade under acidic conditions, necessitating pH-controlled storage .

Q. What are the common structural modifications to optimize biological activity in nitroimidazole derivatives?

Modifications include:

  • Sulfonyl group variations : Replacing the ethoxy-isopropyl-methylphenyl moiety with halogenated or bulkier aryl groups to enhance target binding .
  • Nitro group positioning : Shifting the nitro group from the 5- to 4-position alters redox potential and antibacterial efficacy .

Q. How are computational methods used to predict the reactivity of this compound?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking predicts binding to targets (e.g., bacterial nitroreductases). For example, docking studies of analogous compounds show interactions with active-site residues like Tyr114 and Glu165 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability (e.g., bacterial strain differences) or impurities in synthesized batches. Mitigation strategies include:

  • Standardized protocols : Replicating assays under identical conditions (e.g., MIC testing in Mueller-Hinton broth).
  • Batch validation : Using LC-MS to confirm purity and exclude degradants .

Q. What advanced synthetic strategies improve yield and selectivity for this compound?

  • Flow chemistry : Continuous reactors enhance reproducibility for exothermic steps (e.g., nitration), reducing byproducts .
  • Catalytic optimization : Pd/C or CuI catalysts for Suzuki-Miyaura coupling of aryl-sulfonyl groups .

Q. How does X-ray crystallography contribute to understanding structure-activity relationships (SAR)?

Single-crystal X-ray data (e.g., CCDC entries) reveal bond angles, torsion angles, and packing interactions. For example, the dihedral angle between the imidazole and sulfonylphenyl moieties affects molecular planarity and membrane permeability .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity?

  • DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, stoichiometry) to maximize yield .
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. How can computational models predict metabolic pathways or toxicity risks?

  • ADMET prediction : Software (e.g., SwissADME) evaluates cytochrome P450 interactions and hepatotoxicity.
  • Metabolite identification : LC-HRMS detects nitro group reduction to amine derivatives, a common detoxification pathway .

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